![molecular formula C12H12FN3O2S B2492553 2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide CAS No. 1340859-28-0](/img/structure/B2492553.png)
2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide is an organic compound with the molecular formula C12H12FN3O2S. It is a derivative of pyridine and sulfonamide, featuring a fluorinated aromatic amine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide typically involves the reaction of 4-fluoro-3-methylaniline with pyridine-3-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Aplicaciones Científicas De Investigación
2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Mecanismo De Acción
The mechanism of action of 2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
4-[(3-Methylphenyl)amino]pyridine-3-sulfonamide: This compound is similar in structure but lacks the fluorine atom, which can affect its reactivity and properties.
2-[(3-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide: This is an isomer with the fluorine atom in a different position, leading to different chemical behavior.
Uniqueness
2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide is unique due to the presence of the fluorine atom, which can enhance its stability, reactivity, and binding affinity to molecular targets. This makes it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
2-(4-fluoro-3-methylanilino)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2S/c1-8-7-9(4-5-10(8)13)16-12-11(19(14,17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H2,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOXMMGKIHQOTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=C(C=CC=N2)S(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-Bromo-1,4-dioxaspiro[4.5]decane](/img/structure/B2492470.png)
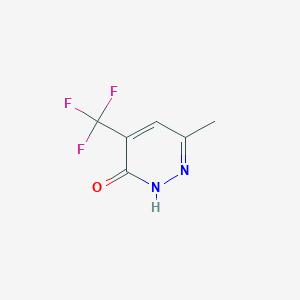
![5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-[(3-pyridinylmethyl)sulfanyl]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2492472.png)

![methyl 2-{1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate](/img/structure/B2492474.png)
![1-Methyl-5-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2492476.png)

![N-(2-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2492482.png)
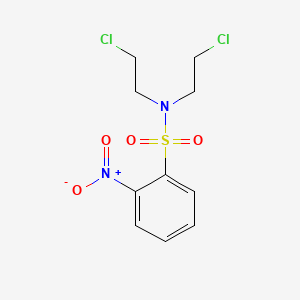
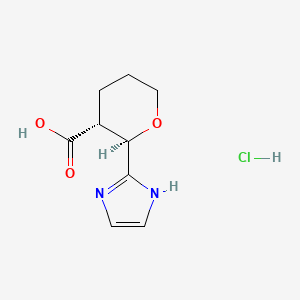
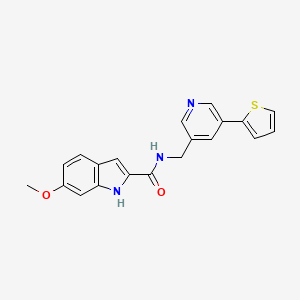
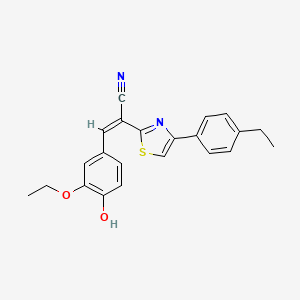
![1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole](/img/structure/B2492491.png)

